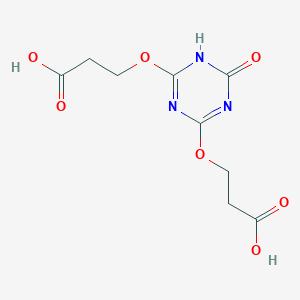
3,3'-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-carboxyethyl)isocyanurate is a chemical compound with the molecular formula C9H11N3O7. It is a derivative of isocyanuric acid, featuring carboxyethyl groups attached to the isocyanurate ring. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-carboxyethyl)isocyanurate can be synthesized through the reaction of isocyanuric acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction scheme is as follows:
Isocyanuric acid+Ethyl chloroacetate→Bis(2-carboxyethyl)isocyanurate+By-products
Industrial Production Methods
In industrial settings, the production of bis(2-carboxyethyl)isocyanurate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(2-carboxyethyl)isocyanurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxyethyl groups to alcohols.
Substitution: The carboxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isocyanurate derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-carboxyethyl)isocyanurate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Bis(2-carboxyethyl)isocyanurate is used in the production of flame retardants, coatings, and adhesives due to its thermal stability and reactivity.
Mechanism of Action
The mechanism of action of bis(2-carboxyethyl)isocyanurate involves its ability to form stable complexes with various metal ions and organic molecules. The carboxyethyl groups enhance its solubility and reactivity, allowing it to interact with molecular targets such as enzymes and receptors. The isocyanurate ring provides a rigid framework that contributes to the compound’s stability and functionality.
Comparison with Similar Compounds
Similar Compounds
Tri(2-carboxyethyl)isocyanurate: Similar structure but with three carboxyethyl groups.
Tri(hydroxyethyl)isocyanurate: Contains hydroxyethyl groups instead of carboxyethyl groups.
Tri(epoxypropyl)isocyanurate: Features epoxypropyl groups.
Uniqueness
Bis(2-carboxyethyl)isocyanurate is unique due to its specific combination of carboxyethyl groups and the isocyanurate ring. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to form stable complexes and its thermal stability are particularly noteworthy.
Properties
Molecular Formula |
C9H11N3O7 |
|---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
3-[[4-(2-carboxyethoxy)-6-oxo-1H-1,3,5-triazin-2-yl]oxy]propanoic acid |
InChI |
InChI=1S/C9H11N3O7/c13-5(14)1-3-18-8-10-7(17)11-9(12-8)19-4-2-6(15)16/h1-4H2,(H,13,14)(H,15,16)(H,10,11,12,17) |
InChI Key |
ZMOPDSBYBGMOCI-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1=NC(=NC(=O)N1)OCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


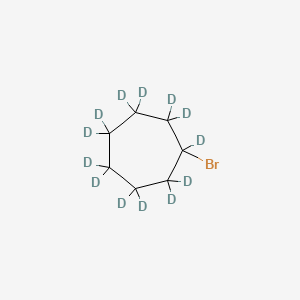
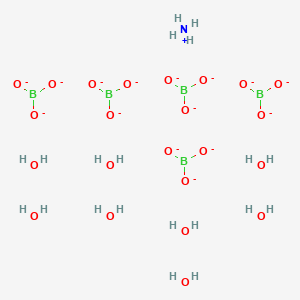
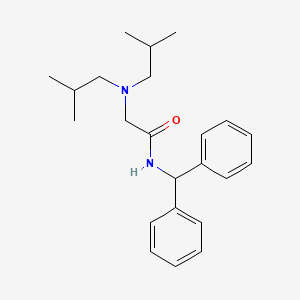
![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)
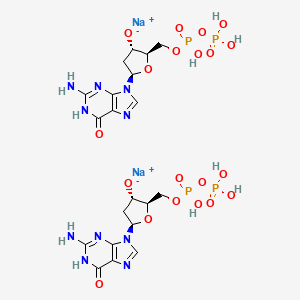
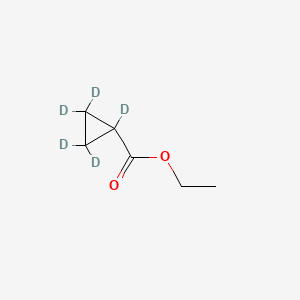
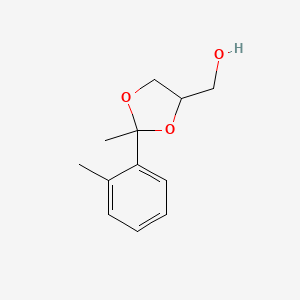
![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)
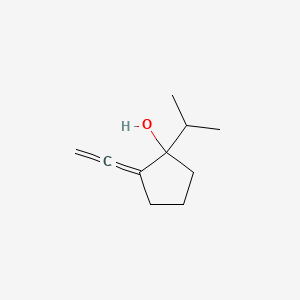
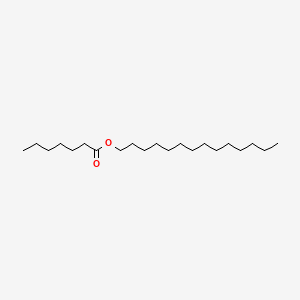

![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid](/img/structure/B13831950.png)
